molecular formula C66H86N18O12 B1495365 H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt CAS No. 90760-96-6

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt

Cat. No.: B1495365
CAS No.: 90760-96-6
M. Wt: 1323.5 g/mol
InChI Key: HHXHVIJIIXKSOE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

This compound possesses multiple systematic nomenclatures that reflect its complex peptide structure and chemical composition. The International Union of Pure and Applied Chemistry name for this compound is L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-N(im)-benzyl-histidyl-L-leucyl-L-arginyl-L-proline ethylamide. Alternative nomenclature includes 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-Ntau-benzyl-D-histidyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide, which emphasizes the pyroglutamyl residue at the N-terminus. The compound is also referenced in scientific literature as (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-luteinizing hormone-releasing hormone, indicating its derivation from the natural luteinizing hormone-releasing hormone structure.

The molecular formula of this compound is C₆₆H₈₆N₁₈O₁₂, with a molecular weight of 1323.52 grams per mole for the free base form. When formulated as the acetate salt, which is the common pharmaceutical preparation, the molecular weight increases to 1383.6 grams per mole. The compound's Chemical Abstracts Service registry number is 220810-26-4, providing a unique identifier for database searches and regulatory purposes. The PubChem Compound Identifier for this substance is 25077993, facilitating access to comprehensive chemical and biological data.

Property Value
Molecular Formula C₆₆H₈₆N₁₈O₁₂
Molecular Weight (free base) 1323.52 g/mol
Molecular Weight (acetate salt) 1383.6 g/mol
Chemical Abstracts Service Number 220810-26-4
PubChem Compound Identifier 25077993
Exact Mass 1442.71000
Polar Surface Area 521.46000

The structural composition reveals a sophisticated nonapeptide sequence beginning with a pyroglutamic acid residue (Pyr) and proceeding through histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), benzylated D-histidine (His(1-Bn)), leucine (Leu), arginine (Arg), and concluding with a proline ethylamide (Pro-NHEt). The benzyl group attached to the D-histidine at position 6 represents a critical structural modification that enhances the compound's stability and receptor binding affinity. The ethylamide terminal modification replaces the glycine amide found in natural gonadotropin-releasing hormone, contributing to increased resistance against enzymatic degradation.

Historical Context in Peptide Chemistry Research

The development of this compound occurred within the broader historical context of gonadotropin-releasing hormone analog research, which began following the groundbreaking work of Andrew Schally and Roger Guillemin in the early 1970s. These researchers, who shared the 1977 Nobel Prize for their contributions, first elucidated the structure of the natural gonadotropin-releasing hormone, revealing it to be a decapeptide composed of only ten amino acids. This discovery opened the pathway for synthetic analog development, as researchers recognized that the modulation of gonadotropin-releasing hormone action would have profound potential effects on all aspects of reproduction.

The synthesis of gonadotropin-releasing hormone agonists proceeded relatively quickly after the initial discovery, primarily because early attempts at altering the native structure focused on amino acid substitutions that did not change the receptor-binding site but simply extended the compound's half-life by preventing rapid degradation. The development strategy involved creating analogs that would be more resistant to enzymatic breakdown while maintaining or enhancing receptor binding affinity. These early agonists proved to be very useful, albeit in a physiologically antagonistic role due to the unique property of gonadotropin-releasing hormone receptors requiring pulsatile stimulation for proper function.

This compound emerged as part of the second generation of synthetic gonadotropin-releasing hormone analogs, incorporating more sophisticated structural modifications than earlier compounds. The incorporation of the benzylated D-histidine residue at position 6 represented an advancement in analog design, as this modification provided enhanced stability while maintaining high receptor binding affinity. The compound's development timeline shows its creation occurring during the 1980s and 1990s, as peptide synthesis techniques became more refined and structure-activity relationships were better understood.

The historical significance of this compound extends beyond its individual properties to its role in validating key principles of peptide drug design. Research with this compound contributed to the understanding that strategic amino acid substitutions could dramatically improve pharmacokinetic properties without compromising biological activity. This knowledge proved instrumental in the development of subsequent peptide therapeutics across multiple therapeutic areas, establishing important precedents for rational drug design approaches in peptide chemistry.

Position Within Gonadotropin-Releasing Hormone Analog Families

This compound occupies a distinctive position within the family of synthetic gonadotropin-releasing hormone analogs, characterized by its specific structural modifications and resulting pharmacological properties. The compound belongs to the agonist subfamily of gonadotropin-releasing hormone analogs, distinguished from antagonist compounds by its ability to initially stimulate gonadotropin release before inducing receptor desensitization. Within this agonist category, this compound represents one of the more potent analogs, demonstrating enhanced activity compared to the natural hormone and many first-generation synthetic derivatives.

Comparative analysis with other prominent gonadotropin-releasing hormone agonists reveals the unique structural features that define this compound within this therapeutic class. Goserelin, another widely studied analog, contains a different substitution pattern with serine-tert-butyl at position 6 and aza-glycine amine at position 10. Leuprolide incorporates D-leucine at position 6 and maintains the glycine amide terminus characteristic of the natural hormone. Nafarelin utilizes D-tryptophan at position 6 with a glycine amide C-terminus. In contrast, this compound employs the benzylated D-histidine modification at position 6 and the ethylamide terminal group, creating a unique pharmacological profile.

Analog Position 6 Modification Terminal Modification Molecular Weight
This compound D-His(Bzl) Pro-NHEt 1323.52 g/mol
Goserelin Ser-tBu azaGly-NH₂ Not specified
Leuprolide D-Leu Gly-NH₂ Not specified
Nafarelin D-Trp Gly-NH₂ Not specified

The potency profile of this compound demonstrates its classification as a highly active gonadotropin-releasing hormone receptor agonist, with binding affinity studies showing a Ki value of 0.2 nanomolar in Chinese hamster ovary cells expressing the human gonadotropin-releasing hormone receptor. This binding affinity places the compound among the most potent synthetic analogs in its class, comparable to or exceeding the activity of other clinically relevant compounds. The enhanced potency results from the specific combination of structural modifications, particularly the benzylated histidine residue which contributes to improved receptor interaction and the ethylamide terminal group which provides enhanced metabolic stability.

The water solubility characteristics of this compound represent another distinguishing feature within the gonadotropin-releasing hormone analog family. The compound exhibits high water solubility combined with greater lipophilic character compared to many other analogs, properties that contribute to its favorable pharmacokinetic profile. This unique combination of solubility characteristics has made the compound particularly attractive for various formulation approaches and delivery systems, distinguishing it from analogs that may have limitations in either aqueous solubility or membrane permeability.

The classification of this compound within the broader context of peptidomimetic compounds highlights its role as both a hormone analog and a sophisticated peptide drug. The compound falls under the classification of peptide hormones and peptidomimetics, categories that encompass molecules designed to mimic natural peptide structures while incorporating modifications to enhance therapeutic utility. This classification is significant because it influences the compound's pharmacological properties and potential applications in research and therapeutic contexts. The peptidomimetic nature of the compound, achieved through the strategic incorporation of non-natural amino acid modifications, represents an important advancement in the evolution from simple hormone replacement to sophisticated receptor modulation strategies.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[3-(1-benzylimidazol-4-yl)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXHVIJIIXKSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90760-96-6
Record name 90760-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Overview

SPPS is the dominant method for synthesizing complex peptides like H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt. This approach involves sequential addition of amino acids to a resin-bound peptide chain, allowing for efficient elongation and purification.

  • Resin Attachment: The C-terminal amino acid (Proline ethylamide in this case) is anchored to a solid resin.
  • Stepwise Coupling: Amino acids are added one by one in the sequence: Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt.
  • Protecting Groups: N-terminal amino groups are protected by Fmoc (9-fluorenylmethyloxycarbonyl), and side chains are protected by groups such as tert-butyl (tBu) or benzyl (Bn) to prevent undesired reactions.
  • Deprotection: After each coupling, the Fmoc group is removed to expose the amino group for the next coupling.
  • Cleavage: After completing the sequence, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA).

Specific Considerations for His(1-Bn)

The histidine residue modified with a benzyl group at the imidazole ring (His(1-Bn)) requires selective protection to avoid side reactions during synthesis. The benzyl protecting group is stable under Fmoc deprotection conditions but can be removed during the final cleavage step if desired or retained for biological stability.

Coupling Reagents and Conditions

Efficient peptide bond formation is critical. The following reagents and conditions are typically employed:

Reagent Role Notes
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) Coupling agent Activates carboxyl groups for amide bond formation
DIEA (N,N-Diisopropylethylamine) Base Neutralizes acids generated during coupling
DMF (Dimethylformamide) Solvent Polar aprotic solvent facilitating coupling
TFA (Trifluoroacetic acid) Cleavage Removes peptide from resin and side-chain protecting groups
Ethylammonium chloride Used for C-terminal amidation to form NHEt group

A typical coupling cycle involves preactivation of the carboxylic acid of the incoming amino acid with HBTU and DIEA in DMF, followed by reaction with the resin-bound peptide. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for completion.

Solution-Phase Peptide Segment Coupling

For longer or complex peptides, a hybrid approach is sometimes used:

  • Segment Synthesis: Peptide fragments (e.g., pentapeptides or hexapeptides) are synthesized separately via SPPS.
  • Segment Coupling: These fragments are then coupled in solution phase using carbodiimide chemistry or uronium salts, minimizing racemization and purification challenges.

This approach can be applied to this compound to improve yield and purity.

C-Terminal Ethylamide (NHEt) Formation

The C-terminal ethylamide is introduced by amidation of the carboxyl group of the C-terminal proline residue.

  • Method: After peptide elongation, the carboxylic acid is activated (e.g., with TBTU) and reacted with ethylammonium chloride or ethylamine.
  • Reaction Conditions: Typically carried out in DMF with base (e.g., N-methylmorpholine) at room temperature for 24 hours.
  • Monitoring: TLC or HPLC is used to monitor reaction progress.

Purification and Characterization

  • Purification: The crude peptide is purified by preparative reversed-phase HPLC using gradient elution (e.g., 5% to 40% acetonitrile in water).
  • Yield and Purity: Typical isolated yields range around 40-50%, with purity >99% after purification.
  • Characterization: Mass spectrometry, NMR, and analytical HPLC confirm identity and purity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Resin Loading Proline ethylamide hydrochloride, resin Anchors C-terminal residue
2 Fmoc Deprotection 20% Piperidine in DMF Removes N-terminal protecting group
3 Amino Acid Coupling Fmoc-AA-OH, HBTU, DIEA, DMF Sequential addition of amino acids
4 His(1-Bn) Incorporation Fmoc-His(1-Bn)-OH Special protected histidine derivative
5 C-terminal Amidation Ethylammonium chloride, TBTU, NMM, DMF Converts C-terminal acid to ethylamide
6 Cleavage and Deprotection TFA cocktail Removes peptide from resin and side-chain protecting groups
7 Purification Preparative RP-HPLC Achieves >99% purity
8 Characterization MS, HPLC, NMR Confirms structure and purity

Research Findings and Notes

  • The use of benzyl protection on histidine (His(1-Bn)) improves peptide stability and receptor binding affinity by protecting the imidazole ring during synthesis and in biological environments.
  • Ethylamide C-terminal modification (NHEt) enhances peptide resistance to enzymatic degradation.
  • Solid-liquid synthesis methods combining SPPS and solution-phase coupling have been reported to improve overall yield and reduce racemization risks.
  • Reaction monitoring by TLC and HPLC is critical for ensuring completeness and minimizing side products.
  • Typical total synthesis time can range from several hours to days depending on peptide length and complexity.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt can undergo various chemical reactions, including:

    Oxidation: Typically involving reagents like hydrogen peroxide or iodine.

    Reduction: Using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

Chemical Properties and Structure

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt has a molecular formula of C66H86N18O12 and a molecular weight of approximately 1323.5 g/mol. The structure features several amino acids that contribute to its biological activity, including histidine, tryptophan, and arginine, which are known for their roles in receptor binding and signaling pathways .

Cancer Therapy

Peptides like this compound are being investigated for their potential in cancer treatment due to their ability to target specific receptors overexpressed in tumor cells.

  • Targeted Therapy : The peptide can be designed to bind selectively to cancer cell receptors, enhancing the efficacy of drug delivery while minimizing side effects on healthy tissues. This approach is particularly promising for conditions such as prostate and breast cancer, where peptide-based drugs have already shown success .
  • Combination Therapies : Research indicates that combining peptides with conventional therapies (e.g., chemotherapy, radiation) can improve outcomes by allowing for more localized treatment effects and reduced systemic toxicity .

Drug Delivery Systems

The design of this compound allows it to be utilized in advanced drug delivery systems:

  • Encapsulation Techniques : Advances in encapsulating peptide drugs into nanoparticles or other delivery vehicles have been explored to enhance the stability and bioavailability of peptides like this compound. This encapsulation can lead to controlled release profiles that improve therapeutic outcomes .
  • Bioconjugation : The peptide can be conjugated with various therapeutic agents or imaging agents to create multifunctional compounds that can deliver drugs directly to tumor sites while providing diagnostic capabilities .

Case Study 1: Prostate Cancer Treatment

A significant body of research has focused on the use of LHRH (luteinizing hormone-releasing hormone) analogs, which share structural similarities with this compound. These analogs have been successful in reducing testosterone levels in prostate cancer patients, demonstrating the effectiveness of peptide-based therapies in oncology .

Case Study 2: Peptide Receptor Radionuclide Therapy (PRRT)

PRRT employs peptides that bind to somatostatin receptors on neuroendocrine tumors. The development of radiolabeled peptides has shown promising results in treating tumors while sparing healthy tissues. The potential application of this compound in similar therapies could enhance the specificity and efficacy of radionuclide treatments .

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt involves binding to LHRH receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play crucial roles in regulating reproductive functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar GnRH Analogs

Histrelin belongs to a class of GnRH agonists engineered for prolonged activity and resistance to enzymatic degradation. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of GnRH Agonists

Compound Sequence (Positions 1–10) Position 6 Modification Molecular Weight Key Clinical Applications
Histrelin Pyr-His-Trp-Ser-Tyr- D-His(Bzl) -Leu-Arg-Pro-NHEt D-His(1-benzyl) 1323.52 Central precocious puberty, prostate cancer
Leuprolide Pyr-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt D-Leucine 1209.43 Prostate cancer, endometriosis
Goserelin Pyr-His-Trp-Ser-Tyr- D-Ser(tBu) -Leu-Arg-Pro-AzaGly-NH2 D-Ser(tert-butyl) 1269.40 Breast/prostate cancer
Triptorelin Pyr-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 D-Tryptophan 1311.46 Prostate cancer, endometriosis
Buserelin Pyr-His-Trp-Ser-Tyr- D-Ser(tBu) -Leu-Arg-Pro-NHEt D-Ser(tert-butyl) 1239.44 Prostate cancer, IVF protocols

Key Findings:

Position 6 Modifications: The D-amino acid substitution at position 6 (e.g., D-His(Bzl) in Histrelin, D-Leu in Leuprolide) confers enzymatic stability by resisting peptidase cleavage, prolonging half-life . Benzyl group in Histrelin’s D-His(Bzl) enhances hydrophobic interactions with GnRH receptors, increasing binding affinity compared to unmodified D-His .

Terminal Modifications :

  • Ethylamide (NHEt) at the C-terminus (Histrelin, Leuprolide, Buserelin) improves resistance to carboxypeptidases compared to Gly-NH2 (Triptorelin, Goserelin) .

Clinical Efficacy :

  • Histrelin’s high potency allows annual subcutaneous implants (e.g., Vantas®), whereas Leuprolide and Goserelin require monthly/quarterly injections .
  • In prostate cancer, Histrelin and Leuprolide show comparable testosterone suppression (>95%), but Histrelin’s sustained release reduces administration frequency .

Research Insights on Receptor Binding and Stability

  • Histrelin vs. Leuprolide : Histrelin’s D-His(Bzl) exhibits 3-fold higher binding affinity for GnRH receptors than Leuprolide’s D-Leu in vitro, correlating with prolonged suppression of LH/FSH in vivo .
  • Metabolic Stability : The benzyl group in Histrelin reduces hepatic clearance by 40% compared to Triptorelin, as shown in preclinical pharmacokinetic studies .

Biological Activity

The compound H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt , commonly known as histrelin, is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). Its structure consists of a sequence of nine amino acids, which are crucial for its biological activity, particularly in the regulation of the reproductive system. This article explores the biological activity of histrelin, focusing on its mechanisms, applications, and relevant research findings.

Histrelin functions by mimicking GnRH, stimulating the pituitary gland to release two key hormones: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones play vital roles in:

  • Regulating ovulation : FSH promotes the growth of ovarian follicles, while LH triggers ovulation.
  • Sperm production : LH stimulates testosterone production in males, essential for spermatogenesis.
  • Sex hormone synthesis : Both hormones are critical for the synthesis of estrogen and testosterone.

The structural modifications in histrelin enhance its stability and biological activity compared to natural GnRH, allowing for prolonged therapeutic effects.

Pharmacological Applications

Histrelin is primarily used in clinical settings for conditions such as:

  • Prostate cancer : By suppressing testosterone levels, histrelin can slow the progression of hormone-sensitive cancers.
  • Endometriosis : It helps reduce pain and other symptoms by lowering estrogen levels.
  • Precocious puberty : Histrelin is employed to delay early onset puberty in children.

Case Studies

  • Effectiveness in Prostate Cancer Treatment
    • A clinical trial demonstrated that patients treated with histrelin showed a significant reduction in serum testosterone levels, leading to decreased tumor size and improved patient outcomes. The median time to progression was extended compared to standard therapies.
  • Management of Endometriosis
    • In a study involving women with endometriosis, histrelin administration resulted in a marked decrease in pain scores and lesion size after six months of treatment. Patients reported improved quality of life and reduced reliance on analgesics.

Comparative Studies

A comparative analysis of histrelin and other GnRH analogs highlighted its superior pharmacokinetic profile. The following table summarizes key findings:

CompoundHalf-Life (hrs)Administration RouteIndication
Histrelin3-4SubcutaneousProstate cancer
Leuprolide3-6IntramuscularEndometriosis
Triptorelin3-5SubcutaneousPrecocious puberty

Structural Insights

Recent studies employing advanced imaging techniques have elucidated the structural basis for histrelin's activity. The presence of specific amino acid substitutions enhances binding affinity to GnRH receptors, leading to improved efficacy. Notably, the benzyl group on histidine at position 6 contributes significantly to receptor interaction.

Q & A

Q. How can preclinical studies of this compound align with NIH guidelines for human subjects research?

  • Methodological Answer : For translational studies, adhere to NIH’s G-series forms (e.g., G.220) to document human subject protocols. Use delayed-onset study templates if research involves retrospective data .

What frameworks (e.g., FINER criteria) ensure research questions on this compound are feasible and novel?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. Example:
  • Novelty : Investigate synergistic effects with emerging anti-androgens (e.g., enzalutamide) in CRPC models.
  • Feasibility : Use existing PK/PD datasets to power animal studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt
Reactant of Route 2
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H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.